Valacyclovir-d8 Hydrochloride is synthesized from acyclovir, a well-known antiviral medication. The compound falls under the category of antiviral agents and is classified as a prodrug, meaning it is converted into its active form within the body. The chemical structure of Valacyclovir-d8 Hydrochloride includes deuterium atoms, which are isotopes of hydrogen, enhancing its utility in research by allowing for precise tracking via mass spectrometry.
The synthesis of Valacyclovir-d8 Hydrochloride typically involves a multi-step process that includes the condensation of N-protected valine with acyclovir. Key reagents used in this synthesis include:
The synthesis process can be summarized as follows:
Valacyclovir-d8 Hydrochloride has the molecular formula and a molecular weight of 368.85 g/mol. The structure consists of a purine base linked to a valine moiety, with specific hydrogen atoms replaced by deuterium atoms at designated positions. This substitution allows researchers to differentiate between the labeled compound and its non-labeled counterpart during analysis .
Valacyclovir-d8 Hydrochloride undergoes several chemical reactions, primarily hydrolysis and oxidation:
Valacyclovir-d8 Hydrochloride functions as a prodrug that is converted into acyclovir upon administration. The mechanism of action involves:
Valacyclovir-d8 Hydrochloride exhibits enhanced oral bioavailability compared to acyclovir, with approximately 55% bioavailability due to its prodrug nature. This property makes it particularly effective in treating viral infections.
The physical properties of Valacyclovir-d8 Hydrochloride are similar to those of valacyclovir but may exhibit slight variations due to the presence of deuterium. Key properties include:
Due to its use primarily in research settings, detailed physical and chemical property data may not be extensively documented in public databases .
Valacyclovir-d8 Hydrochloride serves several important roles in scientific research:
Valacyclovir (Valaciclovir) is an L-valyl ester prodrug of the antiviral agent acyclovir, with the chemical name 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl L-valinate hydrochloride. Its molecular formula is C₁₃H₂₀N₆O₄·HCl, with a molecular weight of 360.80 g/mol for the non-deuterated form [8]. This prodrug structure enhances the oral bioavailability of acyclovir (from ~15% to 55%) by facilitating efficient intestinal absorption and rapid hepatic conversion to the active compound [8]. Pharmacologically, valacyclovir acts through its metabolite acyclovir, which undergoes selective phosphorylation by viral thymidine kinase, ultimately inhibiting viral DNA polymerase and terminating DNA chain elongation [3] [8]. The compound demonstrates hierarchical antiviral activity across herpesviruses: Herpes simplex virus type 1 (HSV-1) > HSV-2 > Varicella zoster virus (VZV) > Epstein-Barr virus (EBV) > Cytomegalovirus (CMV) [8]. Against HSV-1, it exhibits an IC₅₀ of 0.84 µM in Vero cells and 2.9 µg/mL against HSV-1 W strain [2] [6].
Table 1: Key Characteristics of Valacyclovir Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₃H₂₀N₆O₄·HCl |
Molecular Weight | 360.80 g/mol |
Primary Mechanism | Prodrug of acyclovir |
Bioavailability | ~55% oral |
Key Antiviral Targets | HSV-1, HSV-2, VZV |
HSV-1 Inhibition (IC₅₀) | 0.84 µM (Vero cells) |
Metabolic Conversion | Hepatic (to acyclovir) |
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in pharmaceutical research when incorporated into drug molecules. The strategic replacement of hydrogen with deuterium creates compounds with nearly identical physicochemical properties but altered metabolic profiles due to the kinetic isotope effect (KIE). This phenomenon stems from the higher activation energy required to break the stronger carbon-deuterium (C-D) bond compared to carbon-hydrogen (C-H) bonds [3]. Deuterated analogs serve three primary research functions:
Valacyclovir-d8 Hydrochloride (CAS 1279033-32-7) is an octadeuterated analog where eight hydrogen atoms in the valine moiety are replaced by deuterium atoms, yielding the molecular formula C₁₃H₁₂D₈N₆O₄·HCl and a molecular weight of 368.85 g/mol [2] [3]. This specific deuteration pattern creates a mass shift sufficient for MS-based differentiation while maintaining nearly identical chemical behavior to non-deuterated valacyclovir. Its primary significance lies in serving as an isotopic internal standard for the quantification of valacyclovir and its metabolites in pharmacokinetic studies, bioanalytical method development, and drug quality control [3] [6]. The deuterated standard minimizes matrix effects and compensates for extraction efficiency variations and instrument fluctuations, thereby improving the accuracy and precision of analytical measurements [7].
Table 2: Molecular Comparison of Valacyclovir and Valacyclovir-d8 Hydrochloride
Characteristic | Valacyclovir HCl | Valacyclovir-d8 HCl |
---|---|---|
CAS Number | 124832-27-5 (base) | 1279033-32-7 |
Molecular Formula | C₁₃H₂₀N₆O₄·HCl | C₁₃H₁₂D₈N₆O₄·HCl |
Molecular Weight | 360.80 g/mol | 368.85 g/mol |
Deuterium Positions | None | Valine methyl groups (CD₃) and methine (CD) |
Primary Application | Therapeutic antiviral agent | Analytical standard |
Key Analytical Role | N/A | Internal standard for GC/LC-MS |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1